3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid
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Overview
Description
3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aromatic amine with an aldehyde. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as catalysis, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and 3-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acid to facilitate the formation of the imine bond .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The imine group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Conversion of the imine group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid is primarily related to its ability to form complexes with metal ions. The imine group (C=N) and the carboxylic acid group (COOH) can coordinate with metal ions, stabilizing them in various oxidation states. This coordination can influence the electron distribution in the metal complex, thereby affecting its catalytic and biological properties .
Comparison with Similar Compounds
Similar Compounds
3-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid: Similar structure but with a fluorine substituent instead of a methoxy group.
3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid imparts unique electronic properties, influencing its reactivity and stability. This makes it distinct from other similar compounds and can affect its coordination behavior with metal ions .
Properties
Molecular Formula |
C15H12N2O5 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
3-[(2-methoxy-5-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-22-14-6-5-13(17(20)21)8-11(14)9-16-12-4-2-3-10(7-12)15(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
FXFBMQTXGCFLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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